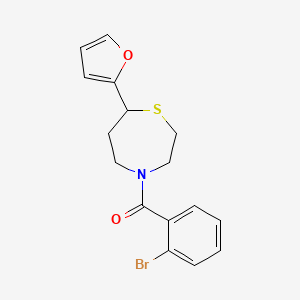

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBSDRAEGVHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, which is then functionalized with a furan ring and a bromophenyl group. Common reagents used in these reactions include bromine, furan, and thiazepane precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and thiazepane rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features and properties of (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone with analogous compounds:

*Estimated based on similar compounds.

Key Observations:

- Fluorine () offers electronegativity without significant steric hindrance.

- Heteroaromatic Systems : Thiophene () and benzo[d]thiazole () introduce sulfur atoms, which may improve metabolic resistance compared to furan.

- Aliphatic vs. Aromatic Substituents : Cyclopentyl () reduces aromatic interactions, highlighting the importance of the phenyl group in the target compound for PTK inhibition .

Physicochemical and Pharmacokinetic Properties

While data for the target compound is sparse, trends from analogs suggest:

Biological Activity

The compound (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a notable chemical entity due to its unique structural features, which combine a bromophenyl group, a furan ring, and a thiazepane ring. This combination suggests potential biological activities that merit detailed exploration. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

Molecular Formula and Weight

- Molecular Formula : C₁₆H₁₆BrN₁O₂S

- Molecular Weight : 396.29 g/mol

Structural Features

The compound's structure can be represented as follows:

InChI Representation

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activities. The thiazepane ring is known for its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that derivatives of thiazepanes can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of the furan ring in the structure suggests potential anti-inflammatory properties. Compounds containing furan have been documented to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Studies are underway to assess the specific anti-inflammatory mechanisms of this compound.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that mediate physiological responses.

- Reactive Oxygen Species (ROS) Scavenging : Potentially reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Findings : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Investigation into Anti-inflammatory Properties :

- Objective : To assess the impact on inflammatory markers.

- Results : Reduced levels of TNF-alpha and IL-6 in treated cell lines.

-

Mechanistic Studies :

- Focus : Understanding how this compound interacts at the molecular level.

- Outcome : Identified potential pathways involving NF-kB signaling modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanol | Structure | Moderate anti-inflammatory |

| (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)amine | Structure | Strong antimicrobial |

| (2-Bromophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | Structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.